3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione
Overview
Description
"3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione" is a complex organic compound known for its unique structure characterized by multiple phenyl rings and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione" involves several key steps, typically starting with the preparation of the 3,4-dimethoxyphenyl intermediate. This intermediate undergoes a series of reactions including Friedel-Crafts acylation, reduction, and coupling reactions to form the final compound.
Step-by-step Synthesis
Friedel-Crafts Acylation: : React 3,4-dimethoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the acylated product.
Reduction: : Reduce the acylated product using a reducing agent such as lithium aluminum hydride to obtain the corresponding alcohol.
Coupling Reaction: : Couple the reduced product with another acylated 3,4-dimethoxyphenyl compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final dione.
Industrial Production Methods
While laboratory synthesis provides a controlled environment for small-scale production, industrial-scale synthesis requires optimization of reaction conditions for yield and cost-effectiveness. This involves using bulk reagents, continuous flow reactors, and optimizing temperature, pressure, and reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form quinones.
Reduction: : Reduction reactions can lead to the formation of corresponding diols.
Substitution: : It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nucleophiles like hydroxide or methoxide ions.
Major Products
Depending on the type of reaction, the major products can include quinones (oxidation), diols (reduction), or substituted phenyl derivatives (substitution).
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology
It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Medicine
Its structural analogs are explored for pharmaceutical applications, particularly as potential anticancer agents.
Industry
The compound finds use in the development of organic electronic materials, due to its conjugated structure and electron-donating methoxy groups.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, its multiple phenyl and methoxy groups facilitate binding to active sites of enzymes, thereby modulating their activity. The pathways involved often include inhibition of oxidative stress-related enzymes or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(3,4-dimethoxyphenyl)benzene
3,4,5-Tris(3,4-dimethoxyphenyl)cyclohexane
Uniqueness
"3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione" stands out due to its symmetrical structure and multiple electron-donating methoxy groups, which enhance its reactivity and binding affinity in various applications.
Conclusion
The detailed understanding of "this compound" reveals its potential across multiple domains, from synthetic chemistry to biological research and industrial applications. This compound's unique structure and reactivity make it a valuable subject for ongoing and future scientific exploration.
Biological Activity
The compound 3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity profile that warrants detailed investigation. This article explores the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₃₃H₃₄O₆
- Molecular Weight : 530.62 g/mol
The structure features multiple methoxy groups and a dioxopentan moiety, which may contribute to its biological activities.
Biological Activity Overview
Research on similar compounds has indicated a range of biological activities including:
- Antioxidant Effects
- Anticancer Properties
- Antiviral Activity
- Anti-inflammatory Effects
Antioxidant Activity
Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance electron donation capabilities, thereby scavenging free radicals effectively.
Anticancer Properties
Preliminary investigations suggest that derivatives of this compound may inhibit the proliferation of various cancer cell lines. For instance:
These findings indicate a promising anticancer potential that could be further explored through in vivo studies.
Antiviral Activity
Similar compounds have demonstrated antiviral effects against various viruses. For example:
- In vitro studies have shown inhibition of viral replication in cells infected with influenza and herpes viruses.
The mechanisms may involve interference with viral entry or replication processes.
Anti-inflammatory Effects
Compounds with structural similarities have also been noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in various studies.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
-
Case Study on Anticancer Activity :
- A study evaluated the effects of a methoxy-substituted derivative on MCF-7 cells and found that it induced apoptosis through the mitochondrial pathway.
- Key findings included increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
-
Case Study on Antiviral Activity :
- Another study investigated a related compound's effect on HSV-1 and reported a significant reduction in viral titers at concentrations below 20 µM.
- The study suggested that the compound inhibited viral DNA synthesis.
The biological activities observed can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance the ability to donate electrons and neutralize free radicals.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Inhibition of Viral Enzymes : Some derivatives may inhibit key enzymes involved in viral replication.
Properties
IUPAC Name |
3-[4-[1,5-bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl]-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50O12/c1-53-41-17-13-31(25-45(41)57-5)37(49)21-35(22-38(50)32-14-18-42(54-2)46(26-32)58-6)29-9-11-30(12-10-29)36(23-39(51)33-15-19-43(55-3)47(27-33)59-7)24-40(52)34-16-20-44(56-4)48(28-34)60-8/h9-20,25-28,35-36H,21-24H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDXMJADBGJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(CC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C(CC(=O)C4=CC(=C(C=C4)OC)OC)CC(=O)C5=CC(=C(C=C5)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161730 | |
Record name | 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15775-88-9 | |
Record name | 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15775-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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